molecular formula C13H16N4O6 B11027406 (2-Amino-3,5-dinitrophenyl)(2,6-dimethylmorpholin-4-yl)methanone

(2-Amino-3,5-dinitrophenyl)(2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B11027406
M. Wt: 324.29 g/mol
InChI Key: VOVQZRKSCHGYNT-UHFFFAOYSA-N
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Description

(2-Amino-3,5-dinitrophenyl)(2,6-dimethylmorpholino)methanone is a complex organic compound with the molecular formula C₁₃H₁₆N₄O₆ It is characterized by the presence of both amino and nitro groups on a phenyl ring, as well as a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-3,5-dinitrophenyl)(2,6-dimethylmorpholino)methanone typically involves multiple steps:

    Amination: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Morpholino Group Introduction: The morpholino group is introduced through a nucleophilic substitution reaction, where 2,6-dimethylmorpholine reacts with an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3,5-dinitrophenyl)(2,6-dimethylmorpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of dinitrophenyl derivatives.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(2-Amino-3,5-dinitrophenyl)(2,6-dimethylmorpholino)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2-amino-3,5-dinitrophenyl)(2,6-dimethylmorpholino)methanone involves its interaction with molecular targets through its amino and nitro groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and redox reactions, influencing various biochemical pathways. The morpholino group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H16N4O6

Molecular Weight

324.29 g/mol

IUPAC Name

(2-amino-3,5-dinitrophenyl)-(2,6-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C13H16N4O6/c1-7-5-15(6-8(2)23-7)13(18)10-3-9(16(19)20)4-11(12(10)14)17(21)22/h3-4,7-8H,5-6,14H2,1-2H3

InChI Key

VOVQZRKSCHGYNT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

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